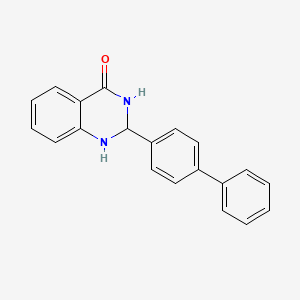

2-(4-Phenylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

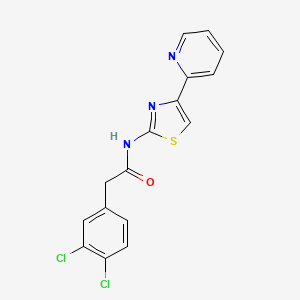

OC-10X is a novel small molecule drug developed by OcuCure Therapeutics, Inc. It is a selective tubulin inhibitor with the molecular formula C20H16N2O. OC-10X has shown promising results in the treatment of proliferative diabetic retinopathy and age-related macular degeneration by inhibiting abnormal blood vessel growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OC-10X involves the preparation of a quinazolinone derivative. The specific synthetic route and reaction conditions are proprietary and have not been disclosed in detail in the available literature. it is known that the compound is prepared through a series of organic reactions involving the formation of the quinazolinone core structure .

Industrial Production Methods

Industrial production methods for OC-10X are not publicly available. The compound is likely produced using standard pharmaceutical manufacturing processes, including large-scale organic synthesis, purification, and formulation into ophthalmic suspensions for topical application .

Chemical Reactions Analysis

Types of Reactions

OC-10X primarily undergoes reactions related to its function as a tubulin inhibitor. These reactions include:

Inhibition of tubulin polymerization: OC-10X binds to tubulin, preventing its polymerization into microtubules, which is essential for cell division.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving OC-10X are not explicitly detailed in the literature. typical conditions for tubulin inhibition assays include the use of purified tubulin proteins, buffer solutions, and controlled temperature and pH conditions .

Major Products Formed

The major product formed from the reaction of OC-10X with tubulin is the stabilized tubulin-OC-10X complex, which prevents the formation of microtubules and subsequently inhibits cell division .

Scientific Research Applications

Mechanism of Action

OC-10X exerts its effects by selectively inhibiting tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cell’s cytoskeleton and play a key role in cell division. By binding to tubulin, OC-10X prevents its polymerization into microtubules, thereby inhibiting cell division and proliferation. This mechanism is particularly effective in targeting rapidly dividing cells, such as those found in neovascularization and cancer .

Comparison with Similar Compounds

Similar Compounds

OC-10X is similar to other tubulin inhibitors, such as:

Colchicine: A well-known tubulin inhibitor used in the treatment of gout and familial Mediterranean fever.

Vincristine: A chemotherapeutic agent used in the treatment of various cancers.

Paclitaxel: Another chemotherapeutic agent that stabilizes microtubules and prevents their disassembly.

Uniqueness

OC-10X is unique in its application as a topical ophthalmic agent for the treatment of ocular diseases associated with angiogenesis. Unlike other tubulin inhibitors that are primarily used in systemic chemotherapy, OC-10X provides localized treatment with minimal systemic absorption and toxicity .

Properties

Molecular Formula |

C20H16N2O |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-(4-phenylphenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H16N2O/c23-20-17-8-4-5-9-18(17)21-19(22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19,21H,(H,22,23) |

InChI Key |

XRUAOBKXCFNPCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(difluoromethoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10802683.png)

![4-[5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B10802696.png)

![4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine](/img/structure/B10802725.png)

![4-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B10802732.png)

![3-[5-[(2-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B10802733.png)

![Ethyl 4-[[3-(4-acetylpiperazin-1-yl)sulfonylbenzoyl]amino]benzoate](/img/structure/B10802750.png)

![(2Z,5Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802758.png)